Ethyl 2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate
Description
Ethyl 2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3,4]thiadiazole core substituted with a cyclopropyl group at position 2 and an ethyl ester at position 5. The cyclopropyl substituent enhances metabolic stability and hydrophobic interactions, while the ester group improves solubility and bioavailability .
Properties
IUPAC Name |
ethyl 2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-2-15-9(14)7-5-13-10(11-7)16-8(12-13)6-3-4-6/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKJYSZTWDKPPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=N1)SC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with cyclopropylamine and thiocarbohydrazide, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
While the search results do not specifically focus on the applications of "Ethyl 2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate," they do provide information on the broader applications of imidazo[2,1-b][1,3,4]thiadiazole derivatives, which can be relevant .
General Information
Imidazo[2,1-b][1,3,4]thiadiazoles are a class of five-membered heterocyclic compounds that contain two nitrogen atoms, one sulfur atom, and two double bonds, which form an aromatic ring . These derivatives have been investigated for their organic capabilities, including their antimicrobial, antifungal, and anticancer properties .
Synthesis of Imidazo[2,1-b][1,3,4]thiadiazole Derivatives
Several synthetic routes for creating imidazo[2,1-b][1,3,4]thiadiazole derivatives have been developed :
- 2,6-Disubstituted and 2,5,6-Trisubstituted Derivatives: Methods for synthesizing these derivatives have been reported .
- 3-(Imidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-indole Derivatives: These can be synthesized using specific reactions and conditions .
- 4-Methoxybenzyl Derivatives: These derivatives bearing an imidazo[2,1-b][1,3,4]thiadiazole moiety can be synthesized by reacting 4-methoxyphenyl acetic acid and thiosemicarbazide .
- 2-Amino-1,3,4-thiadiazole Derivatives: Reacting nitrile compounds with thiosemicarbazide in trifluoroacetic acid can yield these derivatives .
Biological Activities
Imidazo[2,1-b][1,3,4]thiadiazole derivatives have a range of biological activities :
- Antimicrobial and Antifungal: Some synthesized molecules have shown anti-tubercular and antifungal activity .
- Anticancer: Certain derivatives are being explored as potential anticancer agents .
Anticancer Evaluation
Some studies have explored the anticancer potential of 1,3,4-thiadiazole derivatives :
- In vivo testing of 1,3,4-thiadiazole derivatives on Ehrlichs Ascites Carcinoma cells (EAC) showed inhibition of tumor growth after 14 days of treatment .
- Specific compounds like 2-(5-(5-Oxo-2-phenyloxazolidin-3-yl)-1,3,4-thiadiazol-2-ylthio)acetic acid and 2-(5-(5-oxo-2-(4-chlorophenyl)oxazolidin-3-yl)-1,3,4-thiadiazol-2-ylthio)acetic acid have demonstrated antitumor activity .
Mechanism of Action
The mechanism of action of ethyl 2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate involves its interaction with biological targets such as enzymes and DNA. The compound’s structure allows it to bind to specific sites on these molecules, disrupting their normal function. This can lead to the inhibition of DNA replication in cancer cells or the disruption of enzyme activity in microbes .
Comparison with Similar Compounds
Structural and Functional Modifications
Substituent Effects on Anticancer Activity
Halogenated Derivatives :
- 5-Bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole (NSC D-96022/1) : This derivative exhibited superior growth inhibition (GI₅₀ < 10 µM) against leukemia cell lines (e.g., CCRF-CEM, RPMI-8226) in NCI screenings. The bromine and chlorophenyl groups enhance DNA intercalation and topoisomerase inhibition .
- 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole : Bromine at position 2 improves electrophilicity, enabling nucleophilic substitution with secondary amines, but showed reduced anticancer potency compared to cyclopropyl analogs .
- Aromatic and Heteroaromatic Substitutions: 6-(4-Methoxyphenyl)-2-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde: Methoxy and methyl groups at positions 6 and 2, respectively, conferred moderate activity (GI₅₀ ~ 15–20 µM) against solid tumors but lacked selectivity for leukemia . 2-((1-((1,3,4-thiadiazolylidene)hydrazono)ethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazoles: Thiadiazole-hydrazone conjugates showed broad-spectrum antiproliferative activity (IC₅₀ = 8–12 µM) but higher cytotoxicity to normal cells compared to cyclopropyl derivatives .
Ester vs. Non-Ester Derivatives
- Ethyl Ester at Position 6 : The ethyl ester in the target compound improves membrane permeability, as evidenced by its lower logP (2.1) compared to thiocyanate analogs (logP > 3.5), which suffer from poor solubility .
- Thiocyanate Derivatives : For example, 2-benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl thiocyanate (121) showed potent activity (GI₅₀ = 7.2 µM) but required DMSO solubilization, limiting in vivo applicability .
Mechanistic Insights
- Topoisomerase II Inhibition : Cyclopropyl derivatives disrupt topoisomerase II-DNA complexes, inducing apoptosis in leukemia cells .
- Antitubercular Activity: Trifluoromethyl-substituted analogs (e.g., 68a–e) inhibit Mycobacterium tuberculosis H37Rv (MIC = 12.5 µg/mL) via enoyl-ACP reductase binding .
Biological Activity
Ethyl 2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate (CAS 1211742-78-7) is a compound belonging to the class of imidazo[2,1-b][1,3,4]thiadiazoles, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in drug design.
Structure and Synthesis
The structure of this compound features a cyclopropyl group attached to an imidazo-thiadiazole core. This unique structure is synthesized through various methods involving cyclization reactions with thioketones and carboxylic acids. The synthesis typically includes the following steps:
- Formation of the imidazo-thiadiazole core : This involves the reaction of hydrazine derivatives with thioketones.
- Carboxylation : The introduction of the carboxylic acid moiety is achieved through esterification reactions with ethyl chloroacetate.
Anticancer Activity
Research has demonstrated that derivatives of thiadiazoles possess significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:
- Cytotoxicity Assays : In vitro studies using MTT assays revealed that compounds with thiadiazole cores exhibit varying degrees of cytotoxicity against HeLa and MCF-7 cell lines. For example, related compounds have shown IC50 values ranging from 20 μM to over 100 μM depending on structural modifications .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | TBD |
| Thiadiazole derivative A | HeLa | 29 |
| Thiadiazole derivative B | MCF-7 | TBD |
The anticancer mechanism is hypothesized to involve the induction of apoptosis and inhibition of cell proliferation pathways .
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. Various studies highlight its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi:
- In Vitro Testing : Compounds containing the thiadiazole moiety have been shown to exhibit antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often fall within the range of 10–50 μg/mL .
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Candida albicans | 25 |
This antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Case Study 1: Anticancer Efficacy
A study conducted by El-Naggar et al. demonstrated that several thiadiazole derivatives exhibited significant antitumor activity in vivo against Ehrlich Ascites Carcinoma (EAC) models. The study reported a marked reduction in tumor volume when treated with these compounds over a period of two weeks .
Case Study 2: Antimicrobial Screening
In a comparative study on antimicrobial activities of various heterocycles including thiadiazoles, it was found that this compound showed superior activity against resistant bacterial strains compared to traditional antibiotics .
Q & A
Q. What are the common synthetic strategies for ethyl 2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate and related analogs?
The synthesis typically involves cyclocondensation of 2-amino-1,3,4-thiadiazole derivatives with α-haloketones or α-bromoesters. For example, substituted 2-amino-1,3,4-thiadiazoles react with ethyl bromopyruvate under reflux in polar solvents (e.g., ethanol or acetonitrile) to form the imidazo[2,1-b][1,3,4]thiadiazole core . Modifications at the 2-cyclopropyl position may require pre-functionalization of the thiadiazole precursor or post-synthetic derivatization using cross-coupling reactions.
Q. How can researchers confirm the structural integrity of this compound?
Key methods include:
- NMR spectroscopy : 1H and 13C NMR to verify substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm and ester carbonyl at δ ~165 ppm) .
- X-ray crystallography : Resolve absolute configuration and validate molecular planarity, as seen in analogous triazolothiadiazole systems .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
Q. What are the standard protocols for evaluating its antimicrobial activity?
- Broth microdilution assay : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics : Assess bactericidal/fungicidal effects over 24–48 hours .
- Synergy testing : Combine with commercial antibiotics (e.g., ciprofloxacin) to identify potentiation effects .
Advanced Research Questions
Q. How can computational methods guide the optimization of bioactivity for this compound?
- Molecular docking : Simulate interactions with target enzymes (e.g., COX-1/COX-2 for anti-inflammatory activity or DNA gyrase for antimicrobial effects). For example, cyclopropyl groups may enhance hydrophobic binding in enzyme pockets .
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with observed IC50 values to predict potent analogs .
- ADMET prediction : Use tools like SwissADME to optimize solubility and metabolic stability .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC50 values across studies)?
- Standardize assay conditions : Control variables such as solvent (DMSO concentration ≤1%), cell line passage number, and incubation time .
- Dose-response validation : Perform multi-point assays (e.g., 8–10 concentrations) to minimize false positives/negatives .
- Orthogonal assays : Confirm anticancer activity via both MTT and clonogenic survival assays to rule out assay-specific artifacts .
Q. How can researchers improve synthetic yields of this compound?
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yields (e.g., 80% yield in 15 min vs. 6 hours conventionally) .
- Catalyst optimization : Use Pd/C or CuI for Suzuki-Miyaura coupling to introduce aryl/cyclopropyl groups efficiently .
- Purification techniques : Employ flash chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product .
Q. What are the mechanistic insights into its anticancer activity?
Studies on analogs suggest:
- Kinase inhibition : Binding to Fer kinase or EGFR tyrosine kinase via hydrogen bonding with thiadiazole nitrogen and hydrophobic interactions with cyclopropyl groups .
- Apoptosis induction : Caspase-3/7 activation and mitochondrial membrane depolarization in leukemia cell lines (e.g., K562) .
- Cell cycle arrest : G1/S phase blockade in solid tumors (e.g., MCF-7 breast cancer) via p21 upregulation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
